molecular formula C19H11F5N2O2 B562990 Diflufenican-d3 CAS No. 1185009-29-3

Diflufenican-d3

Cat. No.: B562990
CAS No.: 1185009-29-3
M. Wt: 397.319
InChI Key: WYEHFWKAOXOVJD-HOKOUOGZSA-N
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Description

Diflufenican-d3 is a deuterium-labeled derivative of Diflufenican, a selective herbicide used primarily for controlling broad-leaved weeds. The incorporation of deuterium atoms into the molecule enhances its stability and allows for more precise tracking in various scientific studies. Diflufenican itself is known for its effectiveness in agricultural settings, particularly in the management of weeds in cereal crops .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diflufenican-d3 involves the deuteration of DiflufenicanThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its chemical composition and isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Diflufenican-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diflufenican oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Diflufenican-d3 has a wide range of scientific research applications:

Mechanism of Action

Diflufenican-d3 exerts its effects by inhibiting the synthesis of carotenoids in plants. This inhibition disrupts the photosynthetic process, leading to the death of susceptible weeds. The molecular targets include enzymes involved in the carotenoid biosynthesis pathway, such as phytoene desaturase. The disruption of this pathway results in the accumulation of toxic intermediates, ultimately causing cell death .

Comparison with Similar Compounds

Diflufenican-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in studies. Similar compounds include:

This compound stands out due to its isotopic labeling, making it a valuable tool in scientific research for tracking and studying the behavior of herbicides in various environments.

Biological Activity

Diflufenican-d3 is a deuterium-labeled derivative of diflufenican, a selective herbicide primarily used to control broadleaf weeds. This article explores the biological activity of this compound, including its herbicidal efficacy, toxicological profile, and environmental behavior based on diverse research findings.

PropertyValue
Molecular Formula C₁₉H₁₁F₅N₂O₂
Molecular Weight 394.295 g/mol
CAS Number 1185009-29-3
Density 1.4 ± 0.1 g/cm³
Boiling Point 376.2 ± 42.0 °C at 760 mmHg
Flash Point 181.3 ± 27.9 °C

This compound retains the biological activity of its parent compound while allowing for enhanced tracking in metabolic studies due to the incorporation of deuterium.

Herbicidal Activity

Diflufenican acts as a contact herbicide that inhibits the growth of various broadleaf weeds. Research indicates that this compound exhibits similar herbicidal properties to diflufenican, with studies showing effective control over several weed species both pre- and post-emergence.

Case Studies and Experimental Findings

  • Herbicidal Efficacy :
    • In a comparative study, this compound demonstrated effective weed control at application rates of 750 g ai/ha, comparable to the standard diflufenican .
    • The compound was tested against six different weed species, showing significant phytotoxic effects characterized by whitening symptoms on treated leaves, indicating inhibition of the enzyme protochlorophyllide oxidoreductase (PDS) .
  • Toxicological Assessment :
    • Toxicological evaluations have shown that diflufenican has a low toxicity profile in mammals, with acute oral LD50 values indicating moderate hazard levels (LD50 > 500 mg/kg for solids) .
    • Long-term studies suggest no significant carcinogenicity or reproductive toxicity in animal models . The acceptable daily intake (ADI) for diflufenican has been established at 0.03 mg/kg bw per day based on chronic exposure studies in rats .

Environmental Behavior

This compound's environmental persistence and behavior have been studied to understand its fate in agricultural systems:

  • Distribution in Water Systems : Research indicates that approximately 18% of diflufenican is sorbed onto suspended particulate matter (SPM) in water, suggesting that dissolved transport dominates its movement in aquatic environments .
  • Biodegradation Studies : Concurrent stimulation of diflufenican biodegradation was observed under controlled conditions, highlighting its potential for microbial degradation in soil environments .

Summary of Biological Activity

The biological activity of this compound encompasses its herbicidal efficacy against broadleaf weeds, low toxicity to mammals, and notable environmental behavior. Its structural modification through deuteration not only aids in metabolic tracking but also maintains the herbicidal properties essential for effective weed management.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2,4,6-trideuterio-3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)/i3D,4D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEHFWKAOXOVJD-HOKOUOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1C(F)(F)F)[2H])OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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